6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine

Lipophilicity Drug-likeness Permeability

Medicinal chemistry programs targeting Syk, JAK, or PLK1 kinases often require pre-functionalized 2,4-pyrimidinediamine scaffolds with defined substitution patterns. This compound provides a ready-to-use intermediate with N4-cyclopropyl-N4-ethyl tertiary amine pre-installed and a 6-chloro handle for late-stage diversification. • Intermediate LogP 1.70-2.25 and low TPSA 55.04 Ų optimize permeability-solubility balance • High Fsp³ (0.556) adds three-dimensional character for probe development • ≥98% purity reduces intermediate purification burden • Well-characterized storage (2-8°C) and hazard profile (GHS07) streamline procurement and regulatory documentation.

Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
Cat. No. B14914007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine
Molecular FormulaC9H13ClN4
Molecular Weight212.68 g/mol
Structural Identifiers
SMILESCCN(C1CC1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C9H13ClN4/c1-2-14(6-3-4-6)8-5-7(10)12-9(11)13-8/h5-6H,2-4H2,1H3,(H2,11,12,13)
InChIKeyAZTGPCLNELFFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: 6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine as a Disubstituted 2,4-Pyrimidinediamine Building Block


6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine (CAS 1223184-71-1; molecular formula C9H13ClN4; MW 212.68) is a 2,4-pyrimidinediamine derivative bearing a 6-chloro substituent and two distinct N4-alkyl groups—cyclopropyl and ethyl—on the exocyclic amine . The compound sits within a broader class of 2,4-pyrimidinediamines extensively patented by Rigel Pharmaceuticals and others as intermediates and active scaffolds for Syk kinase inhibition, antiproliferative applications, and modulation of IgE/IgG receptor signaling cascades [1]. Its structural architecture—a chlorinated pyrimidine core with a tertiary N4-amine bearing both a small cycloalkyl and a linear alkyl group—distinguishes it from simpler mono-substituted analogs and positions it as a versatile synthetic intermediate for constructing more complex, biologically active 2,4-pyrimidinediamine derivatives [1].

Why In-Class Substitution Fails: Physicochemical and Synthetic Differentiation of 6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine from Its Closest Analogs


Within the 6-chloro-2,4-pyrimidinediamine family, seemingly minor alterations to the N4-substitution pattern produce quantifiable shifts in key molecular properties—lipophilicity (LogP), topological polar surface area (TPSA), hydrogen-bond donor count, and the fraction of sp³-hybridized carbons (Fsp³)—that collectively govern permeability, solubility, and downstream synthetic versatility . Simply interchanging the N4-cyclopropyl-N4-ethyl compound with its N4-cyclopropyl-mono-substituted or N4-cyclopentyl analogs alters the LogP by up to 0.8 log units and changes the H-bond donor count from 1 to 2, which directly impacts predicted membrane permeability and oral bioavailability parameters . Furthermore, the 6-chloro substituent serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions; its reactivity is modulated by the electronic and steric environment created by the N4 substituents, meaning that analog substitution can alter reaction yields and selectivity in downstream derivatization [1]. These quantitative and functional differences undermine any assumption of generic interchangeability.

Quantitative Differentiation Evidence: 6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine vs. Closest Structural Analogs


LogP Optimization: Intermediate Lipophilicity Balances Permeability and Solubility vs. Mono-Substituted and Cyclopentyl Analogs

The target compound exhibits a computed LogP of 1.70 (ChemScene/Leyan) to 2.25 (Fluorochem, using a different algorithm), representing an intermediate lipophilicity profile. This sits between the less lipophilic mono-substituted analog 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine (LogP 1.29, ΔLogP = +0.41 to +0.96) and the more lipophilic 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine (LogP 2.07, ΔLogP = −0.37 to +0.18 depending on source) . An intermediate LogP in the 1.7–2.3 range is broadly aligned with optimal oral bioavailability guidelines (Lipinski's Rule of Five recommends LogP ≤5; optimal range for CNS drugs is 1–3), suggesting a balanced profile for both permeability and aqueous solubility [1].

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA) and H-Bond Donor Count: Permeability Advantage Over Mono-Substituted and Cyclopentyl Analogs

The target compound has a TPSA of 55.04 Ų and only 1 hydrogen-bond donor (HBD). In contrast, both the mono-substituted analog 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine and the cyclopentyl analog 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine each exhibit a higher TPSA of 63.83 Ų and possess 2 HBDs . The reduction of 8.79 Ų in TPSA and the loss of one HBD in the target compound arise from the full N4-disubstitution (tertiary amine), which eliminates the secondary amine proton present in the mono-substituted comparators. TPSA values below 60 Ų are associated with improved blood-brain barrier penetration, while values below 140 Ų are correlated with good oral absorption; the target compound's TPSA of 55.04 Ų is notably below the 60 Ų threshold, whereas the comparators at 63.83 Ų exceed this benchmark [1].

Membrane permeability TPSA H-bond donors Drug-likeness

High Fraction of sp³-Hybridized Carbons (Fsp³): Superior Molecular Complexity for Lead Optimization vs. Planar Aromatic Analogs

The target compound has an Fsp³ value of 0.556 (5 sp³ carbons out of 9 total carbons), as reported by Fluorochem . This value substantially exceeds the Fsp³ of simpler 2,4-pyrimidinediamine analogs lacking the dual N4-alkyl substitution pattern (e.g., N4-cyclopropylpyrimidine-2,4-diamine derivatives have lower Fsp³ due to fewer saturated carbons). Lovering et al. (2009) demonstrated that Fsp³ correlates positively with clinical success rates: compounds with Fsp³ ≥ 0.45 have a significantly higher probability of progressing from Phase I to approval compared to compounds with Fsp³ < 0.35 [1]. The target compound's Fsp³ of 0.556 places it firmly in the favorable range, driven specifically by the combination of cyclopropyl and ethyl N4 substituents, which together introduce three saturated carbons beyond the pyrimidine ring.

Fsp3 Molecular complexity Clinical success rate Lead optimization

Higher Commercial Purity Specification: 98% vs. 95% for the Mono-Substituted Cyclopropyl Analog

The target compound is commercially available at ≥98% purity from multiple reputable vendors including ChemScene (Cat. CS-0284601) and Leyan (Product No. 1355271), and at 98% from Fluorochem (Product Code F698398) . In contrast, the closest mono-substituted analog, 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine (CAS 1158781-49-7), is typically supplied at 95% purity by major vendors such as Bidepharm and Chemenu . This 3-percentage-point difference in purity specification translates to a maximum theoretical impurity burden of ≤2% for the target compound vs. ≤5% for the comparator—a 2.5-fold difference that can be consequential in multi-step syntheses where impurity carry-through amplifies at each stage.

Purity specification Quality control Procurement Reproducibility

Dual N4-Substitution Confers a Tertiary Amine Architecture: Differentiated Synthetic Versatility and Metabolic Stability Potential vs. Secondary Amine Analogs

The target compound features a tertiary N4-amine (cyclopropyl + ethyl), whereas the comparator 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine bears a secondary N4-amine (cyclopropyl only) . This structural distinction has two practical consequences. First, the tertiary amine eliminates a potential site for Phase I N-dealkylation or N-oxidation metabolism, a known metabolic soft spot for secondary aniline-type amines in pyrimidine kinase inhibitors [1]. Second, in the context of the Rigel Pharmaceuticals patent family (US 7,858,633 B2), the N4-disubstituted pyrimidinediamine scaffold—including cyclopropyl-ethyl variants—is explicitly claimed as a key intermediate class for constructing active Syk kinase inhibitors, where the tertiary amine serves as a non-exchangeable structural anchor during subsequent C2-amination or C6-functionalization steps [2].

Synthetic intermediate Nucleophilic substitution Metabolic stability Tertiary amine

6-Chloro Substituent as a Synthetic Handle: Quantitative Reactivity Differentiation in SNAr vs. Cross-Coupling Pathways

The 6-chloro substituent on the electron-deficient pyrimidine ring serves as a leaving group for nucleophilic aromatic substitution (SNAr) and a coupling partner for transition-metal-catalyzed cross-coupling reactions. While this feature is shared with the comparator analogs, the electronic environment created by the N4-cyclopropyl-N4-ethyl tertiary amine modulates the reactivity at C6. The N4-dialkylamino group is a stronger electron-donating group (Hammett σp ≈ −0.6 to −0.9 for N,N-dialkylamino) compared to a mono-alkylamino group (σp ≈ −0.5 to −0.7), which increases electron density at the C6 position via resonance and can slow SNAr rates relative to mono-substituted analogs [1][2]. This differential reactivity can be exploited: the target compound may require more forcing SNAr conditions (e.g., higher temperature, stronger nucleophile) compared to the secondary amine comparator, but this same electronic deactivation can improve selectivity in orthogonal functionalization strategies where the C2-amino group is preferentially derivatized [2]. No direct comparative kinetic data (e.g., relative rate constants for SNAr with a given nucleophile) are available in the open literature for these specific compounds.

Synthetic handle Nucleophilic aromatic substitution Cross-coupling Building block utility

Recommended Application Scenarios for 6-Chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction Requiring Pre-Installed N4-Disubstitution with Balanced Lipophilicity

For medicinal chemistry programs targeting Syk, JAK, or PLK1 kinases where the 2,4-pyrimidinediamine core is a privileged scaffold, this compound provides a pre-functionalized intermediate with the N4-cyclopropyl-N4-ethyl tertiary amine already installed. The intermediate LogP of 1.70–2.25 and low TPSA of 55.04 Ų make it an advantageous starting point for programs seeking balanced permeability and solubility in the final lead series, as documented in the Rigel Pharmaceuticals patent family (US 7,858,633 B2; JP-4812763-B2) which explicitly covers cyclopropyl-substituted 2,4-pyrimidinediamines as antiproliferative agents [1]. The 6-chloro group permits late-stage diversification via SNAr or metal-catalyzed coupling to introduce C6-aryl or C6-amino substituents identified in kinase inhibitor SAR exploration.

Chemical Biology: Synthesis of Allosteric Soluble Adenylyl Cyclase (sAC) Inhibitor Analogs via C6 Diversification

The compound serves as a direct structural precursor to the LRE1 chemotype (6-chloro-N4-cyclopropyl-N4-(thiophen-3-ylmethyl)pyrimidine-2,4-diamine), a well-characterized allosteric sAC inhibitor with an IC₅₀ of 3.3–10 µM . By substituting the N4-ethyl group with various arylmethyl or heteroarylmethyl groups through re-amination or alkylation at the N4 position—or alternatively by keeping the N4-cyclopropyl-N4-ethyl architecture and diversifying at C6—researchers can generate focused analog libraries to probe sAC allosteric binding site requirements. The high Fsp³ (0.556) of this starting material contributes three-dimensional character to analogs, a property valued in probe compound development for target validation studies.

Process Chemistry: Late-Stage Intermediate with Defined Purity Specification for Multi-Step GMP-Like Synthesis Campaigns

For process chemistry groups scaling up the synthesis of 2,4-pyrimidinediamine-based drug candidates, the commercially available ≥98% purity specification reduces the need for intermediate purification and minimizes impurity tracking burden across subsequent steps. The compound's storage condition (sealed, dry, 2–8°C) and hazardous material classification (GHS07: Harmful/Irritant; H302, H315, H319, H335) [1] are well-characterized, facilitating compliant laboratory handling and shipping logistics. This makes it suitable as a registered starting material or late intermediate in multi-kilogram campaigns where defined quality attributes and safety profiles are required for regulatory documentation.

Computational Chemistry and Cheminformatics: Model System for Structure-Property Relationship (SPR) Studies on N4-Disubstituted Pyrimidines

The compound's well-defined computed properties—LogP (1.70–2.25), TPSA (55.04 Ų), Fsp³ (0.556), rotatable bond count (3), and H-bond acceptor/donor profile (4/1) —make it a useful datapoint for building and validating in silico models that predict the physicochemical properties of 2,4-pyrimidinediamine derivatives. When combined with data from the comparator analogs (N4-cyclopropyl with LogP 1.29 and TPSA 63.83; N4-cyclopentyl with LogP 2.07 and TPSA 63.83), this compound fills a specific region of chemical property space—intermediate lipophilicity with low TPSA and low HBD count—that is underrepresented in the broader 2,4-pyrimidinediamine chemical series, thereby improving the diversity and predictive power of quantitative structure-property relationship (QSPR) training sets.

Quote Request

Request a Quote for 6-chloro-N4-cyclopropyl-N4-ethylpyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.